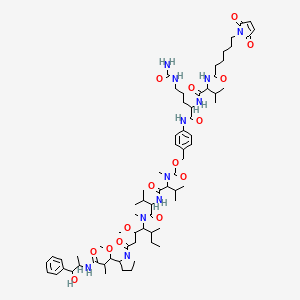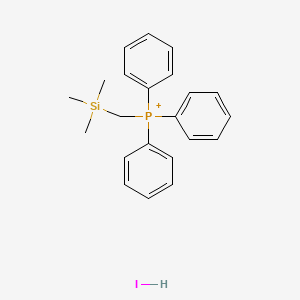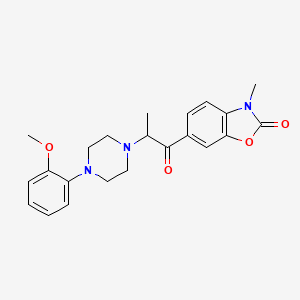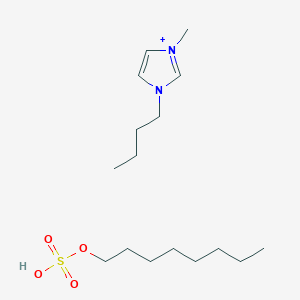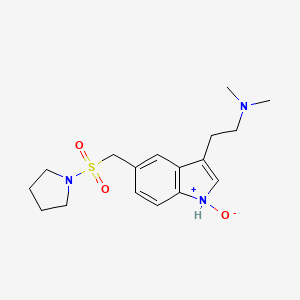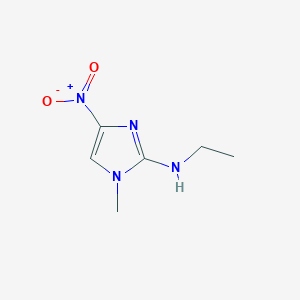
N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the nitrogen atom, a methyl group at the first carbon, and a nitro group at the fourth carbon. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable base under mild conditions can lead to the formation of the imidazole ring. The reaction conditions typically involve the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes. For example, the use of N-heterocyclic carbenes (NHC) as catalysts has been shown to be effective in the synthesis of trisubstituted imidazoles .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Bases such as sodium hydride or potassium tert-butoxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted imidazole derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also bind to enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-imidazole: Lacks the ethyl group, making it less lipophilic.
N-Ethyl-1-methyl-1H-imidazole: Lacks the nitro group, reducing its reactivity.
4-Nitro-1H-imidazole: Lacks both the ethyl and methyl groups, making it less sterically hindered.
Uniqueness
N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group enhances its reactivity, while the ethyl and methyl groups influence its lipophilicity and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
N-ethyl-1-methyl-4-nitroimidazol-2-amine |
InChI |
InChI=1S/C6H10N4O2/c1-3-7-6-8-5(10(11)12)4-9(6)2/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
QJTZVXLLYHCISA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CN1C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
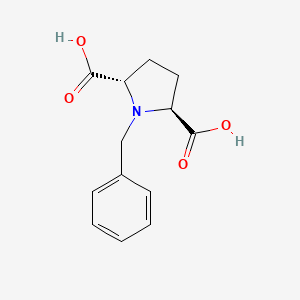
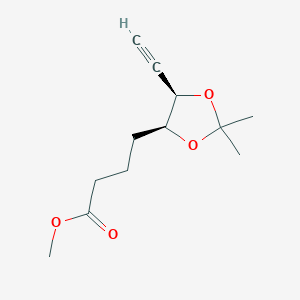
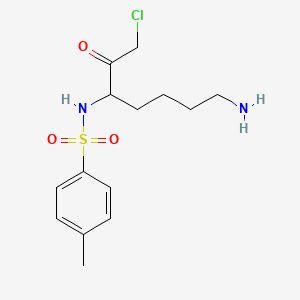
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
